
6-Bromo-5-fluoro-3-methylpyridin-2-amine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-5-fluoro-3-methylpyridin-2-amine, 95% (also known as 6-Br-5-F-3-Me-Pyr-2-A) is an organofluorine compound that is widely used in scientific research and laboratory experiments. It is a versatile compound that has a wide range of applications, such as synthesis and catalytic reactions. This article will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 6-Br-5-F-3-Me-Pyr-2-A.
Mécanisme D'action
6-Br-5-F-3-Me-Pyr-2-A acts as an electron donor in reactions. It can donate electrons to certain molecules, which can then undergo changes in structure and reactivity. This electron donation can be used to facilitate a variety of reactions, such as hydrogenation, hydrolysis, and oxidation reactions.
Biochemical and Physiological Effects
6-Br-5-F-3-Me-Pyr-2-A is not known to have any direct biochemical or physiological effects. However, it can be used to synthesize compounds that can have biochemical and physiological effects. For example, it can be used to synthesize compounds that can act as inhibitors of certain enzymes, which can have an effect on the biochemical and physiological processes of the body.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 6-Br-5-F-3-Me-Pyr-2-A in laboratory experiments has several advantages. It is a versatile compound that can be used in a wide range of reactions, such as hydrogenation, hydrolysis, and oxidation reactions. It is also relatively easy to synthesize and can be stored for long periods of time without degradation.
However, 6-Br-5-F-3-Me-Pyr-2-A also has some limitations. It is a toxic compound and should be handled with care. It should also be stored in a cool and dry place. Furthermore, it is not soluble in water and can only be used in organic solvents.
Orientations Futures
The future directions of 6-Br-5-F-3-Me-Pyr-2-A are numerous. It can be used to synthesize a wide range of compounds, such as heterocyclic compounds, fluorinated compounds, and nitrogen-containing heterocycles. It can also be used as a catalyst in various reactions, such as hydrogenation, hydrolysis, and oxidation reactions. Furthermore, it can be used as an intermediate in the synthesis of pharmaceuticals and other biologically active compounds. Additionally, it can be used as an electron donor in various reactions, which can facilitate the synthesis of compounds with desired biochemical and physiological effects. Finally, 6-Br-5-F-3-Me-Pyr-2-A can be used to develop new methods for the synthesis of organic compounds.
Méthodes De Synthèse
6-Br-5-F-3-Me-Pyr-2-A can be synthesized through a two-step reaction. The first step involves the reaction of 5-fluoro-3-methylpyridine with bromine in acetonitrile, which yields 6-bromo-5-fluoro-3-methylpyridine. The second step involves the reaction of 6-bromo-5-fluoro-3-methylpyridine with 2-aminopyridine in acetonitrile, which yields 6-Br-5-F-3-Me-Pyr-2-A.
Applications De Recherche Scientifique
6-Br-5-F-3-Me-Pyr-2-A has a wide range of applications in scientific research. It is used in the synthesis of various organic compounds, such as heterocyclic compounds, fluorinated compounds, and nitrogen-containing heterocycles. It is also used as a catalyst in various reactions, such as hydrogenation, hydrolysis, and oxidation reactions. Furthermore, it is used as an intermediate in the synthesis of pharmaceuticals and other biologically active compounds.
Propriétés
IUPAC Name |
6-bromo-5-fluoro-3-methylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrFN2/c1-3-2-4(8)5(7)10-6(3)9/h2H,1H3,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSVIWUHDXIRFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1N)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-5-fluoro-3-methyl-pyridin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

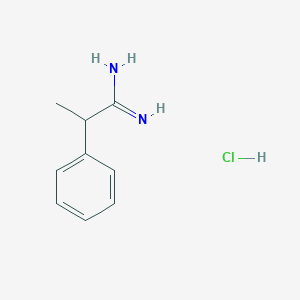
![2-(8-Azabicyclo[3.2.1]octan-3-yl)acetonitrile hydrochloride](/img/structure/B6307392.png)

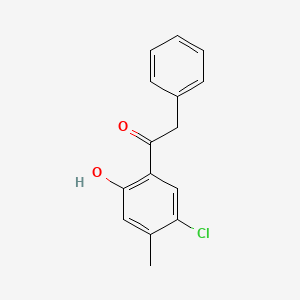
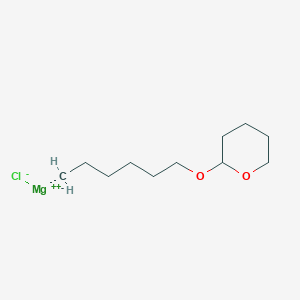
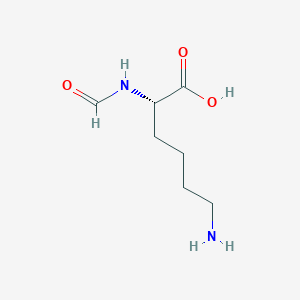

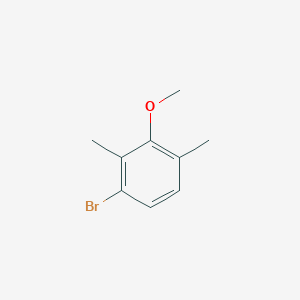

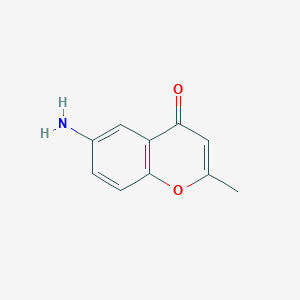
![4-[1-(Boc-amino)cyclopropyl]phenol](/img/structure/B6307485.png)
![2,6-Bis-[1-(2-n-butylphenylimino)-ethyl]pyridine](/img/structure/B6307491.png)

![t-Butyl N-[3-(iodomethyl)oxetan-3-yl]carbamate](/img/structure/B6307513.png)